(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid
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Description
The compound “(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid” is a complex organic molecule. It contains a cyclopentane ring, which is a five-membered carbon ring, and has a carboxylic acid (-COOH) and a tert-butoxycarbonyl amino (-NH-C(=O)-OC(CH3)3) functional group attached to it .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, tert-butoxycarbonyl (BOC) groups are typically introduced into organic compounds using BOC anhydride or BOC chloride in the presence of a base . The carboxylic acid group might be introduced through oxidation of a primary alcohol or aldehyde .Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis. It can be removed under acidic conditions to reveal the free amine . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with carboxylic acid groups can form hydrogen bonds, which could lead to higher melting and boiling points compared to similar-sized hydrocarbons. The presence of the BOC group could increase the overall size and molecular weight of the compound .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid involves the protection of the amine group, followed by the addition of a tert-butoxycarbonyl (Boc) group. The protected amine is then reacted with 1,2,2-trimethylcyclopentanone to form the desired product.", "Starting Materials": [ "1,2,2-trimethylcyclopentanone", "tert-butyl carbamate", "di-tert-butyl dicarbonate", "triethylamine", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl carbamate using di-tert-butyl dicarbonate and triethylamine as catalysts.", "Step 2: Deprotection of the amine group using hydrochloric acid to obtain the free amine.", "Step 3: Addition of tert-butoxycarbonyl (Boc) group to the amine using di-tert-butyl dicarbonate and triethylamine as catalysts.", "Step 4: Reaction of the protected amine with 1,2,2-trimethylcyclopentanone in the presence of sodium hydroxide and water to form the desired product.", "Step 5: Purification of the product using ethyl acetate and sodium chloride." ] } | |
CAS No. |
2580095-35-6 |
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.4 |
Purity |
95 |
Origin of Product |
United States |
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